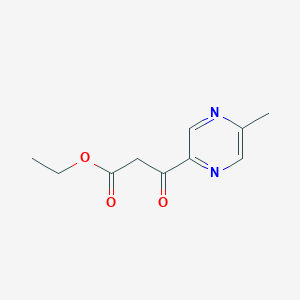

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate

Description

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate is a β-keto ester derivative featuring a pyrazine ring substituted with a methyl group at the 5-position. Its structure comprises an ethyl ester group, a ketone moiety, and a 5-methylpyrazinyl substituent, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and heterocyclic compound development. This compound is structurally analogous to other β-keto esters but distinguished by its heteroaromatic pyrazine core, which may confer unique reactivity and pharmacological properties .

Properties

IUPAC Name |

ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-3-15-10(14)4-9(13)8-6-11-7(2)5-12-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPYSWVBHMAYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate typically involves the condensation of ethyl acetoacetate with 5-methylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

*Similarity scores (0–1) based on structural overlap with the target compound .

Biological Activity

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate is a compound belonging to the class of pyrazine derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₀H₁₁N₃O₃

- CAS Number : 62124-83-8

- Structure : The compound features a six-membered heterocyclic ring typical of pyrazines, with a methyl group at the 5-position enhancing its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit various bacterial strains. Although specific data for this compound is limited, similar pyrazine derivatives have demonstrated efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of pyrazine derivatives are well-documented. This compound may influence pathways related to cell cycle regulation and apoptosis. Studies suggest that compounds within this class can act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or cellular receptors, influencing metabolic pathways.

- Cell Cycle Regulation : By inhibiting CDKs, it may disrupt cell cycle progression, leading to reduced cancer cell proliferation.

- Antimicrobial Activity : The structural features may allow for binding to bacterial enzymes, disrupting their function .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazine derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) as low as 0.125 mg/ml against E. coli . This suggests that further investigation into this specific compound could yield promising results in combating antibiotic-resistant strains.

Anticancer Activity Assessment

A comparative analysis of pyrazine derivatives indicated that those with similar structural motifs exhibited significant cytotoxic effects in vitro. For instance, certain derivatives demonstrated lower LC50 values compared to standard chemotherapeutic agents, indicating a potential for development as anticancer drugs .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Pyrazine derivative | Methyl substitution enhances reactivity |

| Ethyl 4-(5-methylpyrazin-2-yl)-4-oxobutanoate | Pyrazine derivative | Different position of substituent on the backbone |

| Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate | Pyrazine derivative | Lacks methyl substitution on the ring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.